molecular formula C13H20N6O2S B11827293 Yl)thio)acetic acid

Yl)thio)acetic acid

Cat. No.: B11827293
M. Wt: 324.40 g/mol
InChI Key: QYTOGPUSMCMAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yl)thio)acetic acid: is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a thio group (-SH) attached to an acetic acid moiety. This compound is known for its unique chemical properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products:

    Sulfonic acids: from oxidation.

    Thiols: from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry: Yl)thio)acetic acid is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .

Biology: In biological research, this compound is used to study the effects of thio groups on biological systems. It is also used in the synthesis of biologically active molecules .

Industry: this compound is used in the production of dyes, fungicides, and other industrial chemicals. Its reactivity with various substrates makes it a versatile compound in industrial applications .

Mechanism of Action

The mechanism of action of Yl)thio)acetic acid involves its interaction with molecular targets through its thio group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Properties

Molecular Formula

C13H20N6O2S

Molecular Weight

324.40 g/mol

IUPAC Name

2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid

InChI

InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17)

InChI Key

QYTOGPUSMCMAMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N

Origin of Product

United States

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